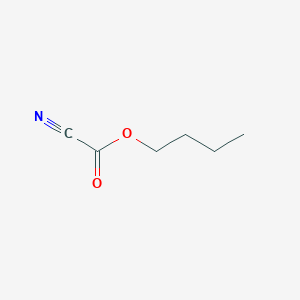

n-Butyl cyanoformate

Description

Overview of Cyanoformate Esters within Organic Chemistry

Cyanoformate esters are organic compounds characterized by an ester group directly attached to a cyanide functional group. Their general structure is R-OC(O)CN, where 'R' represents an alkyl or aryl substituent. These molecules are noteworthy for their dual functionality, which makes them versatile reagents in organic synthesis.

The most prominent application of cyanoformate esters is in C-acylation reactions. thieme-connect.com Specifically, reagents like methyl cyanoformate, also known as Mander's Reagent, are highly effective for the regioselective synthesis of β-keto esters from pre-formed lithium enolates. thieme-connect.comorgsyn.org This method is often preferred over traditional acylating agents, such as acyl halides or anhydrides, because it tends to minimize the formation of O-acylated byproducts. thieme-connect.com Beyond their role as electrophilic acylating agents, cyanoformate esters can also participate in other important chemical transformations. They have been employed as dipolarophiles in cycloaddition reactions and can function as radical cyanating agents under specific conditions. thieme-connect.com

The reactivity of the ester is influenced by the nature of the R group. While methyl and ethyl cyanoformates are common, research has shown that a range of cyanoformates can be used. orgsyn.org However, esters with bulky groups, such as tert-butyl, have been reported to be too unreactive for certain applications. orgsyn.org Conversely, higher boiling point esters, such as C3-C8 alkyl cyanoformates, offer safety advantages due to lower vapor pressure, which reduces exposure to toxic fumes and allows for higher reaction temperatures. google.com

Historical Context of Cyanoformate Synthesis and Reactivity Studies

The study and synthesis of cyanoformate esters have evolved considerably over the decades. Early investigations into their reactivity focused on their interaction with various nucleophiles. For instance, comparative studies on the acylation of lithium, sodium, and potassium enolates found that lithium derivatives provided the most satisfactory results. orgsyn.org

The methods for synthesizing these valuable reagents have also progressed, moving from small-scale laboratory preparations to more efficient, commercially viable processes. A key development in the 1970s was the use of phase-transfer catalysis. In 1976, Childs and Weber reported a method for preparing cyanoformate esters by reacting alkyl chloroformates with potassium cyanide in the presence of 18-crown-6 (B118740), a macrocyclic polyether that acts as the phase-transfer catalyst. google.comacs.org This work demonstrated the synthesis of isobutyl cyanoformate in high yield. google.com

Subsequent methods aimed to improve safety, cost-effectiveness, and scalability. These include processes utilizing quaternary ammonium (B1175870) phase-transfer catalysts with aqueous sodium cyanide at very low temperatures, and syntheses involving the reaction of hydrogen cyanide with an alkyl chloroformate and a tertiary amine. google.comgoogle.com More recent innovations have focused on developing economically feasible processes for producing a wide range of C1-C20 alkyl, aralkyl, and aryl cyanoformate esters in large quantities and high purity, often through the reaction of organosilyl nitriles with chloroformates, which avoids certain toxic solvents and difficult-to-remove byproducts. google.com

Table 1: Evolution of Synthetic Methods for Cyanoformate Esters

| Year/Patent | Method | Reagents | Catalyst/Conditions | Notes | Citation |

|---|---|---|---|---|---|

| 1976 | Phase-Transfer Catalysis | Alkyl Chloroformate, Potassium Cyanide | 18-Crown-6, Methylene (B1212753) Chloride | Effective for small-scale lab synthesis. | google.comacs.org |

| 1985 (U.S. Patent) | Phase-Transfer Catalysis | Alkyl Haloformate, Aqueous Sodium Cyanide | Quaternary Ammonium Catalyst, Very Low Temperatures | Involved extreme conditions and waste. | google.comgoogle.com |

| 1980 (Japanese Patent) | Amine-Mediated Reaction | Oxamic Acid Ester, Phosgene | Tertiary Amine | - | google.com |

| 1990 (Swiss Patent) | Amine-Mediated Reaction | Hydrogen Cyanide, Ethyl Chloroformate | Triethylamine (B128534), Inert Solvent | Disadvantageous due to amine salt byproduct. | google.com |

| 1999 (European Patent) | Silyl-Mediated Synthesis | Organosilyl Nitrile, Alkyl Chloroformate | Lewis acid or base catalyst, preferably no solvent | Designed for high-purity, large-scale commercial production. | google.com |

Electronic Structure and Bonding Influences on Reactivity

The unique reactivity of n-butyl cyanoformate and its analogs is a direct consequence of their electronic structure. The molecule contains two powerful electron-withdrawing groups—the ester and the cyano group—attached to the same carbonyl carbon. This arrangement significantly enhances the electrophilicity of both the carbonyl carbon and the nitrile carbon compared to molecules containing only one of these functional groups. rsc.org

This electronic configuration creates a molecule with two potential sites for nucleophilic attack. The outcome of a reaction often depends on the nature of the nucleophile:

Hard nucleophiles , such as organolithium compounds, lithium enolates, alcohols, and amines, tend to attack the highly electrophilic ester carbonyl carbon. rsc.org In these reactions, the cyano group functions as a leaving group, leading to the formation of an ethoxycarbonylated product. rsc.org

Softer nucleophiles , particularly under acidic conditions, can selectively add to the cyano group. rsc.org Examples include active methylene compounds, electron-rich aromatic systems, and organocadmium reagents. rsc.org Furthermore, arylrhodium(I) species have been shown to preferentially add to the cyano group over the ester carbonyl, providing a method for synthesizing α-keto esters. rsc.org

Recent computational and crystallographic studies of the cyanoformate anion (NCCO₂⁻), formed from the reaction of a cyanide ion and carbon dioxide, have provided further insight. These studies revealed that the stability of the anion is highly dependent on the polarity of its environment and that the C-C bond between the carbonyl and cyano groups is relatively weak. researchgate.net This inherent weakness is consistent with the propensity of the cyano- group to act as a leaving group in many reactions involving cyanoformate esters.

Table 2: Physical Properties of Selected Cyanoformate Esters

| Compound Name | Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Methyl Cyanoformate | C₃H₃NO₂ | 85.06 | 100-101 | 1.072 |

| Ethyl Cyanoformate | C₄H₅NO₂ | 99.09 | 115-116 | 1.003 |

| This compound | C₆H₉NO₂ | 127.14 | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

butyl cyanoformate |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-9-6(8)5-7/h2-4H2,1H3 |

InChI Key |

IDRIISKVLZHPDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl Cyanoformate and Analogous Cyanoformate Esters

Direct Synthesis Approaches for Alkyl Cyanoformates

Direct synthetic routes commonly involve the reaction of alkyl haloformates with various cyanide-containing reagents.

A fundamental method for preparing alkyl cyanoformates involves the reaction of alkyl haloformates with alkali metal cyanides or cyanate (B1221674) salts. For instance, isobutyl cyanoformate has been obtained in 94% yield via the reaction of isobutyl chloroformate with potassium cyanide in methylene (B1212753) chloride google.comgoogle.comgoogleapis.com. However, this process, particularly when utilizing methylene chloride, has been noted for the substantial excess of solvent required and its inherent toxicity, which renders it less appealing for large-scale commercial manufacturing google.comgoogle.comgoogleapis.com.

Phase-transfer catalysis (PTC) offers an efficient route for the synthesis of alkyl cyanoformates by facilitating reactions between reactants in immiscible phases researchgate.net. This method can overcome some of the limitations associated with direct alkylation.

A notable application of PTC involves reacting a C₃-C₈ alkyl haloformate, such as n-butyl chloroformate, with an alkali metal cyanide, like sodium cyanide, in the presence of water and a quaternary ammonium (B1175870) phase transfer catalyst google.com. This liquid-liquid phase transfer catalysis is typically conducted at low temperatures, generally ranging from approximately 0°C to -30°C, and preferably between -5°C and -25°C google.com. The inclusion of water in this process contributes to its efficiency google.com.

Common phase-transfer catalysts employed include quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) researchgate.netthieme-connect.com, and macrocyclic polyethers, also known as crown ethers, like 18-crown-6 (B118740) google.comgoogle.comgoogleapis.comthieme-connect.comacs.org. For example, isobutyl cyanoformate was reported to be synthesized in a 94% yield by reacting isobutyl chloroformate with potassium cyanide in methylene chloride, catalyzed by 18-crown-6 google.comgoogle.comgoogleapis.com. Processes utilizing quaternary ammonium phase transfer catalysts with aqueous sodium cyanide have been described to yield C₃-C₈ alkyl cyanoformate derivatives with high purity, often eliminating the need for additional expensive purification steps google.com. The use of C₃-C₈ alkyl cyanoformates, including n-butyl cyanoformate, offers advantages such as a lower vapor pressure compared to their methyl or ethyl counterparts, thereby contributing to a safety factor by reducing the occurrence of toxic fumes google.com.

Table 1: Examples of Alkyl Cyanoformate Synthesis via Phase-Transfer Catalysis

| Alkyl Haloformate | Cyanide Source | Catalyst | Solvent | Temperature Range (°C) | Reported Yield (%) | Reference |

| Isobutyl chloroformate | Potassium cyanide | 18-Crown-6 | Methylene chloride | Not specified | 94 | google.comgoogle.comgoogleapis.com |

| C₃-C₈ alkyl haloformate | Alkali metal cyanide | Quaternary ammonium catalyst | Organic solvent + Water | 0 to -30 | High | google.com |

Alternative Synthetic Routes to Cyanoformate Esters

Beyond direct alkylation, other routes exist for the preparation of cyanoformate esters.

Information regarding the direct synthesis of cyanoformate esters specifically from azidoformate precursors is not explicitly detailed within the provided search results. While alkyl cyanoformates are mentioned in the context of their reaction with alkyl azidoacetates to yield 5-(alkoxycarbonyl)-1H-tetrazole-1-acetic acid esters, this describes the application of cyanoformates as reagents rather than their synthesis from azidoformates google.com.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for achieving high yields and selectivity in cyanoformate synthesis.

Catalysts and additives play a pivotal role in enhancing the efficiency of cyanoformate synthesis. Tertiary amine bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine (B128534), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-dimethylaminopyridine (DMAP), or pyridine (B92270), have been found to be effective catalysts google.comgoogle.com. Specifically, 1,4-diazabicyclo[2.2.2]octane is often preferred in certain anhydrous reactions google.comgoogle.comgoogleapis.com.

In a process for producing C₁-C₂₀ alkyl, aralkyl, or aryl cyanoformate esters, reacting stoichiometric amounts of the corresponding haloformate (preferably a chloroformate) with an organosilyl nitrile (preferably trimethylsilyl (B98337) nitrile) in the presence of a catalytic amount of a tertiary amine base has proven effective google.comgoogle.com. This reaction can be performed anhydrously, either in the absence or presence of an inert solvent, at temperatures ranging from approximately -30°C to 70°C, with ambient temperature (20°C-25°C) being most preferred google.comgoogle.com. For example, ethyl cyanoformate was prepared by the dropwise addition of trimethylsilyl nitrile to ethyl chloroformate and 1,4-diazabicyclo[2.2.2]octane, with the mixture maintained between 20°C-30°C until reaction completion, yielding a colorless liquid product after distillation googleapis.com.

Tertiary amines can also function as Brønsted bases, facilitating the irreversible slow hydrolysis of alkyl cyanoformates by adventitious water to generate cyanide ions. These generated cyanide ions are then utilized in subsequent reactions, such as the cyanoethoxycarbonylation of aldehydes mdpi.com.

Table 2: Catalysts and Conditions for Cyanoformate Synthesis Optimization

| Reactants | Catalyst (Type) | Key Conditions | Products (Example) | Reference |

| Alkyl haloformate + Organosilyl nitrile | Tertiary amine (e.g., DABCO) | Anhydrous, -30°C to 70°C (preferably 20-25°C) | C₁-C₂₀ alkyl cyanoformate esters | google.comgoogle.com |

| Ethyl chloroformate + Trimethylsilyl nitrile | 1,4-Diazabicyclo[2.2.2]octane | 20°C-30°C, distillation | Ethyl cyanoformate | googleapis.com |

Influence of Reaction Parameters (e.g., temperature, solvent effects)

The efficiency and yield of cyanoformate ester synthesis are significantly influenced by reaction parameters such as temperature and solvent choice.

Temperature Effects: For the preferred method involving organosilyl nitriles and tertiary amine catalysts, the reaction can proceed effectively across a broad temperature range, from approximately -30°C to 70°C google.comgoogle.comgoogleapis.comgoogle.com. Optimal conditions are typically found within a narrower range of 5°C to 30°C, with ambient temperature (20°C-25°C) often being the most preferred for practical reasons google.comgoogle.comgoogleapis.comgoogle.com. At ambient temperatures, reactions generally proceed rapidly, reaching completion within a few hours googleapis.com. While some early reports indicated slow reaction rates at room temperature or incomplete reactions at reflux temperatures when using pyridine as a catalyst, the use of more effective tertiary amine catalysts like DABCO has largely overcome these limitations, leading to high yields (>95%) google.comgoogleapis.com.

For methods employing alkali metal cyanides with phase transfer catalysis, particularly those involving aqueous sodium cyanide, very low temperatures are often specified, ranging from 0°C to -30°C google.com. This cryogenic requirement can add to the energy intensity of the process .

The following table summarizes typical reaction parameters and their reported outcomes for the synthesis of various cyanoformate esters:

| Precursor Haloformate | Cyanide Source | Catalyst | Temperature Range (°C) | Solvent | Reported Yield (%) | Reference |

| C1-C20 Alkyl/Aryl Chloroformate | Trimethylsilyl Nitrile | DABCO | -30 to 70 (preferably 5-30, most preferably 20-25) | Absent or Inert Solvent | >95 | google.comgoogle.comgoogleapis.comgoogle.com |

| Ethyl Chloroformate | Trimethylsilyl Nitrile | DABCO | 20-30 | Absent or Inert Solvent | >95 (near quantitative) | google.com |

| Isobutyl Chloroformate | Trimethylsilyl Nitrile | DABCO | Not specified (ambient implied) | Absent or Inert Solvent | 97 | google.com |

| Phenyl Chloroformate | Trimethylsilyl Nitrile | DABCO | 20-30 | Absent or Inert Solvent | 92 | google.com |

| Isobutyl Chloroformate | Potassium Cyanide | 18-Crown-6 | Not specified | Methylene Chloride | 94 | google.comgoogleapis.com |

| C3-C8 Alkyl Haloformate | Alkali Metal Cyanide | Quaternary Ammonium PTC | 0 to -30 | Suitable Solvent (e.g., Methylene Chloride) | Very high yields (desired) | google.com |

Solvent Effects: The choice of solvent plays a crucial role in the synthesis of cyanoformate esters. In the organosilyl nitrile method, the reaction can be conducted either in the absence of a solvent or in the presence of an inert solvent google.comgoogle.comgoogleapis.comgoogle.com. Performing the reaction without a solvent can simplify the subsequent purification steps .

For phase transfer catalysis methods, halogenated hydrocarbons like methylene chloride (dichloromethane, DCM) are frequently used, especially with crown ethers google.comgoogleapis.com. Tetrahydrofuran (B95107) (THF) is another preferred solvent for maintaining reaction homogeneity in some phase transfer catalyzed reactions . It is important to note that cyanoformate esters, such as methyl cyanoformate, are known to decompose in protic solvents (e.g., alcohols, amines) due to nucleophilic attack . Therefore, anhydrous conditions are generally preferred to achieve optimal results, especially when using haloformates googleapis.com.

Reactivity and Mechanistic Investigations of N Butyl Cyanoformate

Nucleophilic Addition Reactions Involving Cyanoformate Esters

Cyanoformate esters are effective acylating and cyanating agents due to the electrophilic nature of their carbonyl carbon and the presence of the cyanide group. These properties enable them to participate in various nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds.

C-Acylation of Preformed Enolates

Cyanoformate esters, such as methyl cyanoformate, are commonly employed for the regiocontrolled synthesis of β-keto esters through the C-acylation of preformed lithium enolates. This method is considered superior to traditional acylating agents like acyl halides and anhydrides, which often produce variable amounts of O-acylated byproducts uni.lunih.govwikipedia.orgfishersci.com. The reaction proceeds under mild conditions, typically yielding β-keto esters with high regioselectivity wikipedia.org.

The regioselectivity of C-acylation reactions involving cyanoformate esters and preformed enolates is notably high, often achieving 100% C-acylation wikipedia.org. For sterically hindered enolates, the proportion of C-acylation products is significantly enhanced by the judicious choice of solvent wikipedia.org. Diastereoselectivity in reactions involving chiral enolates has been observed to be comparable to that seen in C-alkylation reactions wikipedia.org. For instance, lithium enolates derived from sterically unencumbered cyclohexanones tend to undergo preferential axial acylation. Conversely, in compounds possessing an alkyl substituent in a 1,3-syn-axial relationship to the reacting center, equatorial acylation is favored uni.lu.

Solvent choice plays a critical role in directing the regioselectivity of acylation reactions. A notable observation in several cases is a switch from exclusive O-acylation when using tetrahydrofuran (B95107) (THF) as the solvent to complete C-acylation when diethyl ether is employed uni.lufishersci.com. This highlights the ability to control the reaction pathway by manipulating solvent polarity and coordination properties, thereby minimizing undesired O-acylation products uni.lufishersci.com.

Cyanohydrin Synthesis via Asymmetric Addition

Cyanoformate esters, particularly ethyl cyanoformate, serve as effective and less hazardous cyanide sources for the asymmetric synthesis of cyanohydrins, which are valuable chiral building blocks in organic chemistry nih.govwikipedia.orgfishersci.catci-chemical-trading.comfishersci.co.uknih.govwikiwand.comfishersci.comwikipedia.orgepa.gov. This approach offers advantages over using highly toxic hydrogen cyanide or expensive trimethylsilyl (B98337) cyanide nih.gov.

Various catalytic systems have been developed to achieve high enantioselectivity in the cyanation of carbonyl compounds using cyanoformate esters:

Ti(IV)-salen Bimetallic Catalysts : Bimetallic titanium(IV)-salen complexes, such as [(salen)TiO]2, are highly effective catalysts for the asymmetric addition of ethyl cyanoformate to aldehydes. These catalysts can convert both aromatic and aliphatic aldehydes into cyanohydrin carbonates with excellent enantiomeric excesses, often reaching up to 99% nih.govwikipedia.orgfishersci.canih.govwikiwand.comfishersci.comwikipedia.org. Optimal reaction conditions typically involve 5 mol% of the catalyst at -40°C wikipedia.orgnih.govwikiwand.com. The ability to prepare either enantiomer of the cyanohydrin carbonate makes this methodology highly versatile nih.govwikiwand.com.

Table 1: Representative Asymmetric Cyanohydrin Carbonate Synthesis with Ti(IV)-salen Catalysts

| Aldehyde Substrate | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |

| Aromatic aldehydes | 5 | -40 | Up to 99 | wikipedia.orgnih.govwikiwand.com |

| Aliphatic aldehydes | 5 | -40 | High | wikipedia.orgnih.gov |

| Electron-rich aromatic aldehydes | 5 | -40 | 94-99 | wikiwand.com |

| Cinnamaldehyde | 5 | -40 | 94 | wikiwand.com |

Cinchona Alkaloid Catalysts : Cinchona alkaloids, including cinchonidine (B190817) and quinine (B1679958) derivatives, play a significant role in asymmetric cyanation. They can facilitate the release of hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) from cyanoformates, which then acts as the active cyanide species nih.gov. Dimeric cinchona alkaloid derivatives have been shown to catalyze the asymmetric addition of ethyl cyanoformate to ketones, yielding cyanohydrin ethyl carbonates with enantiomeric excesses ranging from 59% to 97% wikipedia.org. In some systems, cinchona alkaloids can be part of self-assembled Ti(IV)-catalysts, accelerating the addition of cyanide to C=C double bonds nih.gov.

Other Metal Complexes : Beyond Ti(IV)-salen and cinchona alkaloid systems, other metal complexes have demonstrated catalytic activity in asymmetric cyanation. Examples include Al(III) complexes with chiral salen ligands for α,β-unsaturated imides, and chiral gadolinium complex catalysts for α,β-unsaturated N-acylpyrroles and enones nih.gov. Additionally, systems involving yttrium salts, water, n-butyllithium, and phosphine (B1218219) oxides have been reported for the asymmetric cyanoethoxycarbonylation of aldehydes. Manganese Schiff base complexes have also shown excellent catalytic abilities in asymmetric cyanohydrin formation from aldehydes with sodium cyanide.

Mechanistic investigations into cyanohydrin formation using cyanoformate esters reveal diverse pathways depending on the catalyst and reaction conditions:

Amine-Catalyzed Mechanism : For reactions catalyzed by tertiary amines (e.g., DMAP), a proposed mechanism involves an initial, irreversible, and rate-determining hydrolysis of the ethyl cyanoformate by adventitious water to generate the cyanide ion. The tertiary amine acts as a Brønsted base, facilitating this step through hydrogen bonding with water. Subsequently, the cyanide ion undergoes reversible nucleophilic addition to the carbonyl compound (e.g., aldehyde) to form a cyanohydrin alkoxide, which is then protonated to yield the cyanohydrin tci-chemical-trading.com. An alternative mechanism for DMAP catalysis suggests the formation of a complex between DMAP and ethyl cyanoformate, followed by the addition of the cyanide anion to the aldehyde tci-chemical-trading.com.

Metal-Catalyzed Mechanisms : In the case of Ti(IV)-salen catalysts, mechanistic studies indicate that the active catalytic species may exist as a mixture of monometallic and bimetallic forms in solution wikipedia.org. For a self-assembled Ti(IV)-catalyst incorporating a cinchona alkaloid and a biphenol ligand, a dual activation process is proposed. Here, the titanium cation acts as a Lewis acid to activate the olefin, while hydrogen isocyanide (HNC), generated from the cyanoformate, is oriented by hydrogen bonding, leading to stereoselective C-C bond formation nih.gov.

CO2-Promoted Cyanation : Interestingly, carbon dioxide (CO2) can also promote cyanohydrin formation. This is attributed to CO2 increasing the solubility of potassium cyanide (KCN) in organic solvents, leading to the formation of cyanoformate in solution, which then liberates solubilized cyanide nucleophiles for the reaction.

Reactions as a Cyanating Agent

Cyanoformates serve as effective cyanating agents, facilitating the introduction of a cyano group into various organic molecules. Their reactivity in this capacity is influenced by the nature of the substrate and the catalytic system employed.

Utilization in Direct Cyanation Reactions

Cyanoformates, such as methyl cyanoformate (often referred to as Mander's reagent), are frequently utilized for the C-acylation of preformed lithium enolates, leading to the regiocontrolled synthesis of β-keto esters. This method is considered superior to traditional reagents like acyl halides and anhydrides due to its ability to minimize the formation of O-acylated byproducts thieme-connect.com. Methyl cyanoformate can also function as a cyanating agent, enabling the formation of cyanohydrin carbonates from carbonyl compounds when catalyzed by reagents such as 1,5,7-triazabicyclo fishersci.cafishersci.cadec-5-ene (TBD) .

Furthermore, ethyl cyanoformate has been successfully employed as a cyanide source in one-pot synthetic strategies. An example includes the preparation of cyanohydrin derivatives from alkyl bromides through a sequence of radical and ionic reactions beilstein-journals.org, d-nb.info. The use of cyanoformates, including ethyl cyanoformate, offers the advantage of producing O-protected cyanohydrins, a process that is irreversible researchgate.net. In the context of ruthenium-catalyzed cyanation reactions, ethyl cyanoformate has been identified as a cost-effective, less toxic, and readily available cyanide source for the cyanation of tertiary amines d-nb.info.

Comparative Reactivity with Other Cyanating Reagents

The reactivity of cyanoformates as cyanating agents can be compared with other established cyanide sources. Traditional metallic and metalloid cyanide sources include hydrogen cyanide (HCN), sodium cyanide (NaCN), potassium cyanide (KCN), copper(I) cyanide (CuCN), silver cyanide (AgCN), potassium hexacyanoferrate(II) (K4[Fe(CN)6]), potassium hexacyanoferrate(III) (K3[Fe(CN)6]), zinc cyanide (Zn(CN)2), trimethylsilyl cyanide (TMSCN), and tributyltin cyanide (nBu3SnCN) tezu.ernet.in.

Many of these conventional reagents present challenges; for instance, TMSCN is sensitive to moisture and readily releases HCN, while alkali metal cyanides and Zn(CN)2 generate substantial metal waste and also release toxic HCN tezu.ernet.in. Potassium hexacyanoferrate(II) is considered a comparatively less toxic and more affordable alternative tezu.ernet.in.

In a comparative study involving a radical/ionic three-component coupling reaction for synthesizing cyanohydrin derivatives, ethyl cyanoformate demonstrated superior performance compared to TMSCN and acyl cyanide (AcCN). The reaction utilizing TMSCN was notably slow, resulting in a 16% yield of the cyanohydrin derivative, and AcCN yielded only 12%. In contrast, when ethyl cyanoformate was used in conjunction with triethylamine (B128534) (Et3N), the cyanohydrin was obtained in a 62% yield, which further increased to 79% under higher carbon monoxide pressure beilstein-journals.org, d-nb.info.

The reactivity of benzoyl cyanide as a dipolarophile was found to be comparable to that of ethyl cyanoformate in a competition experiment. This experiment resulted in a nearly equimolar mixture (51:49) of 5-benzoyl- and 5-ethoxycarbonyl-3-phenyl-1,2,4-thiadiazoles, indicating similar reactivity profiles for these two compounds in certain cycloaddition reactions arkat-usa.org.

Table 1: Comparative Yields of Cyanohydrin Derivatives with Different Cyanating Agents

| Cyanating Agent | Yield (%) (80 atm CO) beilstein-journals.org, d-nb.info | Yield (%) (120 atm CO) beilstein-journals.org, d-nb.info |

| TMSCN | 16 | Not specified |

| AcCN | 12 | Not specified |

| Ethyl Cyanoformate | 62 | 79 |

Dienophilic and Dipolarophilic Character of Cyanoformates

Cyanoformates exhibit both dienophilic and dipolarophilic characteristics, enabling their participation in cycloaddition reactions.

Methyl cyanoformate has been utilized as a dipolarophile, engaging in reactions with compounds such as α-diazo-β-imido esters thieme-connect.com. Similarly, its homologue, ethyl cyanoformate, also demonstrates dipolarophilic behavior and has been employed in the synthesis of substituted tetrazoles thieme-connect.com, thieme-connect.com. Ethyl cyanoformate has been shown to participate as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts, leading to the formation of imidazo[1,2-a]pyridines (azaindolizines) researchgate.net.

While cyanoformates generally possess a slight dienophilic character sci-hub.se, the cyano group itself inherently exhibits low reactivity as a dienophile, often necessitating high reaction temperatures for cyano-Diels-Alder reactions acs.org. To overcome this limitation and enhance reactivity, strategies involve incorporating electron-withdrawing groups adjacent to the cyano group or designing intramolecular systems that are entropically favorable acs.org. In certain Diels-Alder reactions, a retro-Diels-Alder process can occur, leading to the elimination of ethyl cyanoformate and the subsequent formation of substituted pyrimidines nih.gov.

Radical Reactions Involving Cyanoformates

Cyanoformates are also involved in various radical reactions, showcasing their versatility beyond ionic and concerted pathways.

Methyl cyanoformate, for instance, can function as a radical cyanating agent when utilized in the presence of polyoxotungstate catalysts thieme-connect.com, thieme-connect.com. Evidence suggests that radical addition to the cyanide triple bond within cyanoformates is a viable reaction pathway acs.org. Studies involving the reactions of methyl cyanoformate with hydrocarbons, such as cyclohexane (B81311) and 2,3-dimethylbutane (B166060), have yielded products consistent with a mechanism involving radical addition to the cyanide triple bond, followed by β-scission acs.org. While no products solely derived from carbonyl addition were isolated in these specific cases, minor products potentially resulting from carbonyl addition were detected in the reaction with 2,3-dimethylbutane acs.org. An iminyl radical intermediate is believed to play a role in certain radical cyanation reactions involving methyl cyanoformate thieme-connect.com.

Furthermore, ethyl cyanoformate has been successfully integrated into consecutive radical/ionic C-C bond forming reactions. A notable application involves the radical formylation of alkyl bromides followed by the nucleophilic addition of a cyanide ion, demonstrating a powerful one-pot synthetic approach beilstein-journals.org, d-nb.info.

Applications of N Butyl Cyanoformate in Advanced Organic Synthesis

Role as a Versatile Synthon in Complex Molecule Construction

While direct evidence for n-Butyl cyanoformate as a versatile synthon in complex molecule construction is not available, alkyl cyanoformates, in general, can act as agents for the transfer of an alkoxycarbonyl (ester) group, often accompanied by a nitrile functionality. For instance, methyl cyanoformate has been noted as an agent for the regioselective methoxycarbonylation of carbanions thieme-connect.de. This suggests a potential, albeit unconfirmed, role for this compound in introducing a butoxycarbonyl group along with a nitrile, thereby contributing to molecular complexity. The broader concept of synthons, such as C3-synthons like donor-acceptor cyclopropanes, are widely used for constructing cyclic skeletons in complex molecules nih.gov. The cyanoformate moiety could potentially serve as a C1 or C2 synthon depending on the reaction context, though specific examples for the n-butyl derivative are absent.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles often involves various reactive intermediates nih.govbeilstein-journals.org. While this compound is not explicitly mentioned as an intermediate, the cyano group present in cyanoformates is a key feature for constructing nitrogen-containing rings. For example, cyanoacetates (which are structurally distinct but share the nitrile functionality) are utilized in the synthesis of diverse heterocyclic systems, including pharmaceuticals, agrochemicals, and dyes ontosight.aicymitquimica.com. The condensation of aminocarbonyl compounds with appropriate cyanoacetates can lead to intermediates like 2-aminopyrroles, which are useful in preparing nitrogen-containing heterobicycles google.com. If this compound were to participate in similar reactions, its cyano group would be instrumental in forming new C-N bonds for heterocyclic ring closure.

The derivatization of nitriles to tetrazoles is a well-established synthetic pathway, typically involving the cycloaddition reaction between nitriles and azides researchgate.netorganic-chemistry.org. While this compound is not specifically cited in this context, the cyano group (-C≡N) is the reactive moiety for tetrazole formation. For example, the reaction of sodium azide (B81097) with nitriles can yield 1H-tetrazoles organic-chemistry.org. The presence of the cyano group in this compound suggests a theoretical possibility for its involvement in such cycloaddition reactions to form tetrazole derivatives, though no direct experimental evidence for this compound is available. Other strategies for synthesizing tetrazoles involve multicomponent reactions acs.orgresearchgate.net and the use of powerful diazotizing reagents organic-chemistry.org.

Precursor for Carbonyl Protection Strategies

The use of cyanoformate esters as precursors for carbonyl protection strategies has been reported for other alkyl cyanoformates. For instance, O-methoxycarbonyl cyanohydrin, derived from methyl cyanoformate, has been developed as a protective group for carbonyls researchgate.net. This suggests that this compound could potentially be explored for similar applications, where it might react with carbonyl compounds to form n-butoxycarbonyl cyanohydrins, serving as a protecting group. Such strategies typically involve the efficient formation and cleavage of the protective group under controlled conditions researchgate.net.

Contributions to the Synthesis of β-Keto Esters

Alkyl cyanoformates, such as methyl cyanoformate, have been shown to react with preformed enolates to synthesize β-keto esters thieme-connect.deorgsyn.org. This reaction involves the acylation of the enolate by the cyanoformate. Specifically, methyl cyanoformate has been used in the synthesis of β-keto esters by C-acylation of lithium enolates orgsyn.org. Although the example refers to methyl cyanoformate, the principle of using an alkyl cyanoformate as an acylating agent for enolates to form β-keto esters is established thieme-connect.de. Therefore, this compound could theoretically contribute to the synthesis of β-keto esters by introducing a butoxycarbonyl group via similar C-acylation reactions with enolates, though specific studies on this compound are not available in the provided data.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the rapid assembly of complex molecules from three or more starting materials in a single step e-bookshelf.denih.govrsc.orgresearchgate.net. While this compound is not explicitly mentioned as a component in specific MCRs within the provided information, the cyanoformate moiety, with its ester and nitrile functionalities, possesses reactive sites that could potentially be integrated into such reactions. Other compounds with similar functional groups, such as malononitrile (B47326) or ethyl cyanoacetate, are commonly employed in MCRs for the construction of various heterocycles, including pyranopyrimidines rsc.orgbeilstein-journals.org. The versatility of MCRs in generating diverse chemical scaffolds suggests a potential, yet unconfirmed, role for this compound as a building block in these convergent syntheses.

Computational and Spectroscopic Characterization of Cyanoformate Structures

Theoretical Studies on Molecular Conformation and Stability

Theoretical chemistry offers profound insights into the properties of n-butyl cyanoformate at the molecular level. Through the application of quantum chemical calculations, researchers can model its structure, stability, and reactivity with a high degree of accuracy.

Quantum chemical methods are instrumental in determining the most stable conformations of molecules. For cyanoformate esters, studies have shown that the cis ester molecular skeleton is a stable conformation. researchgate.net Theoretical studies on related molecules, such as butyl acrylate, have utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to probe potential energy surfaces and identify local minima corresponding to stable conformers. researchgate.net

For instance, calculations at the DFT(B3LYP)/6-311++G(d,p) level of theory have been effectively used to study the conformational preferences of molecules with similar functional groups. uc.pt High-level ab initio methods like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) and Quadratic Configuration Interaction with Singles and Doubles (QCISD) are often employed to obtain benchmark energies, especially for determining reaction energies and barrier heights with high accuracy. nih.govnih.gov The choice of basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for accurately describing the electronic structure. nih.gov

Table 1: Overview of Quantum Chemical Methods in Molecular Modeling

| Method | Abbreviation | Key Features | Typical Application |

| Density Functional Theory | DFT | Balances computational cost and accuracy by approximating the exchange-correlation energy. | Geometry optimization, frequency calculations, reaction pathway analysis. uc.ptmdpi.com |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | A post-Hartree-Fock method that includes electron correlation. acs.org | Calculation of noncovalent interactions and reaction energies. nih.govnih.gov |

| Quadratic Configuration Interaction | QCISD | A size-consistent method for high-accuracy energy calculations. acs.org | Benchmark energy calculations for reaction pathways. nih.gov |

| Coupled Cluster Theory | CCSD(T) | Considered the "gold standard" for high-accuracy single-reference calculations. acs.org | Highly accurate energy calculations for small to medium-sized molecules. nih.gov |

Understanding the reaction mechanisms of this compound involves the characterization of transition states—the high-energy structures that connect reactants to products. savemyexams.comnumberanalytics.com Quantum chemical calculations are essential for locating these transient species and calculating the activation energy (Ea), which is the minimum energy required for a reaction to occur. savemyexams.com

For example, the thermal decomposition of related compounds has been studied by identifying the transition states for bond-breaking processes. frontiersin.org The Flynn–Wall–Ozawa method is one technique used to determine the activation energy of thermal degradation from thermogravimetric analysis (TGA) data. researchgate.netrsc.org This analysis can reveal how the activation energy changes with the extent of conversion, providing insights into the decomposition mechanism. rsc.org For instance, in some systems, the initial decomposition is governed by the scission of the weakest bonds, followed by more complex degradation pathways at higher temperatures. frontiersin.orgrsc.org

Catalysts can alter reaction pathways by stabilizing the transition state, thereby lowering the activation energy. numberanalytics.com Theoretical studies on catalyzed reactions, such as the cyanation of olefins using ethyl cyanoformate, have mapped out the potential energy surface to elucidate the multi-step reaction mechanism, including the formation of intermediates and the rate-determining step. mdpi.com These studies often reveal that the reaction proceeds through a series of steps, including bond formation and hydrogen transfer, each with its own transition state. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of synthesized this compound and for providing experimental data that complements theoretical findings. numberanalytics.comyoutube.com

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. numberanalytics.com Key vibrational frequencies for cyanoformates include the C≡N stretch, typically observed in the 2200–2260 cm⁻¹ region, and the C=O stretch of the ester group, which appears around 1750-1770 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments. In ¹H NMR, signals corresponding to the butyl group's protons would be expected, while ¹³C NMR would show characteristic peaks for the nitrile carbon (around 115 ppm) and the carbonyl carbon (in the ester region). researchgate.net

Mass Spectrometry (MS) confirms the molecular weight of the compound by identifying the molecular ion peak. ekb.eg The fragmentation pattern observed in the mass spectrum can also provide structural information. ekb.egarabjchem.org

Table 2: Key Spectroscopic Data for Cyanoformate-Related Structures

| Spectroscopic Technique | Functional Group | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |

| Infrared (IR) | Cyano (C≡N) | 2250 | |

| Infrared (IR) | Carbonyl (C=O) | 1750 | |

| ¹³C NMR | Cyano Carbon (-CN) | ~115 | researchgate.net |

| ¹³C NMR | Carbonyl Carbon (-C=O) | ~161 | researchgate.net |

The integration of these techniques provides a robust characterization of this compound. numberanalytics.com For example, the synthesis of related compounds is often monitored by IR spectroscopy to track the appearance of the cyanoformate peaks and the disappearance of reactant signals.

Crystallographic Analysis of Cyanoformate Derivatives and Analogues

For example, the crystal structure of an alkoxy- and cyano-substituted iminoisobenzofuran, derived from a reaction involving ethyl cyanoformate, was confirmed by X-ray diffraction analysis. clockss.org Such studies unambiguously determine bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding and van der Waals forces, which govern the crystal packing. mdpi.comrsc.org Hirshfeld surface analysis is a computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. mdpi.com

The structural information obtained from crystallography is crucial for understanding structure-property relationships and can be used to validate the geometries predicted by theoretical calculations. rsc.org

Future Directions and Emerging Research Avenues in N Butyl Cyanoformate Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A significant future direction for n-butyl cyanoformate chemistry lies in the development of novel catalytic systems capable of inducing high levels of enantioselectivity in its reactions. While research on this compound itself is nascent, progress with related cyanoformate esters provides a clear roadmap for future endeavors.

For instance, the successful use of chiral bifunctional catalysts, such as (R)- or (S)-BINOLAM-AlCl, to achieve the one-step synthesis of chiral cyanocarbonates from aldehydes highlights the potential of chiral Lewis acid catalysis in this area. researchgate.net It is believed that such catalytic cycles involve an enantioselective hydrocyanation step, which is then followed by O-alkoxycarbonylation. researchgate.net Further theoretical and experimental work is needed to design and optimize catalysts for similar transformations involving this compound.

Future research is expected to focus on:

Chiral Lewis and Brønsted Acids: Expanding the toolkit of metal-based (e.g., Titanium, Gadolinium) and organocatalytic systems to control the stereochemical outcome of reactions where this compound is used as a cyanating or carbonylating agent. harvard.edumdpi.com DFT calculations have been employed to understand the mechanism for asymmetric cyanation of activated olefins, which can help in the rational design of new Ti(IV)-complex catalysts. mdpi.com

Cooperative Catalysis: Investigating systems where multiple catalysts, such as a chiral organocatalyst and an achiral metal complex, work synergistically to achieve high enantioselectivity and reactivity that is not possible with either catalyst alone. harvard.edu

Biocatalysis: Exploring the use of enzymes (biocatalysts) to perform highly stereoselective transformations on or using this compound under mild, environmentally friendly conditions. researchgate.net

The overarching goal is to establish methodologies that provide access to a wide array of enantioenriched molecules, leveraging the unique reactivity of the cyanoformate group.

Exploration of Sustainable and Green Synthesis Methods

In line with the global push for environmentally responsible chemical manufacturing, a major research thrust is the development of sustainable and green methods for both the synthesis and application of this compound. researchgate.net This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.net

Key areas for future investigation include:

Alternative Reaction Media: Moving away from traditional volatile organic solvents towards greener alternatives. semanticscholar.org Research will likely explore the use of water, ionic liquids, supercritical fluids (like CO2), and bio-based solvents for reactions involving this compound. semanticscholar.orgarkat-usa.org Water, in particular, is an attractive medium due to its safety, low cost, and unique ability to influence reactivity through effects like hydrogen bonding. arkat-usa.org

Energy-Efficient Synthesis: The application of non-conventional energy sources, such as microwave irradiation and ultrasound sonication, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnjit.edu For example, the synthesis of the related compound n-butyl cyanoacrylate was accelerated 3- to 5-fold using microwaves, achieving the same yield and quality. nih.gov Similar benefits could be realized for processes involving this compound.

Atom Economy and Catalytic Efficiency: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). semanticscholar.org This involves shifting from stoichiometric reagents to highly efficient catalytic processes that can be recycled and reused, thereby minimizing waste generation. arkat-usa.org The development of catalytic cascade reactions, where multiple synthetic steps are performed in a single pot, represents a particularly clean and efficient approach. semanticscholar.org

Expansion of Synthetic Utility in Functional Material Development

While the traditional role of reagents like this compound is in small-molecule synthesis, a significant emerging frontier is its application as a building block for functional materials. The analogous monomer, n-butyl cyanoacrylate, is widely used to create poly(n-butyl cyanoacrylate) (PBCA), a biocompatible and biodegradable polymer extensively studied for the preparation of nanoparticles for drug delivery systems. nih.govnih.govmdpi.com

Future research into this compound for materials science is anticipated to explore:

Novel Polymer Architectures: Utilizing this compound as a monomer or co-monomer in polymerization reactions. Its distinct structure, featuring both a nitrile and a carbonate group, offers unique possibilities for creating polymers with tailored properties.

Post-Polymerization Modification: The reactive sites on a polymer derived from this compound could allow for subsequent chemical modifications. This would enable the tuning of material properties, such as solubility, thermal stability, or the attachment of bioactive molecules.

Functional Nanomaterials: Following the precedent set by PBCA, this compound could be a precursor for synthesizing nanoparticles with applications in medicine and materials science. nih.govresearchgate.net The degradation characteristics of polymers derived from this compound would be a critical area of study, as hydrolysis of the ester side chain is a key degradation pathway. afinitica.comresearchgate.net

The development of new polymers from this compound could lead to materials with novel optical, electronic, or biomedical functionalities, expanding its utility far beyond traditional organic synthesis.

Advanced Mechanistic Investigations Using Modern Analytical Tools

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergy of advanced computational and experimental techniques to probe the intricate details of reactions involving this compound.

Promising avenues for mechanistic investigation include:

Computational Chemistry: The use of Density Functional Theory (DFT) and other high-level computational methods will be indispensable for mapping reaction pathways, identifying transition states, and predicting reactivity and selectivity. amanote.comsciety.org Such studies have already provided valuable insights into related processes like the asymmetric cyanation of olefins with ethyl cyanoformate and the cyanomethylation of alkynoates. mdpi.comnih.govrsc.org These computational models can guide experimental design and accelerate the discovery of new catalysts and reactions.

Advanced Spectroscopy: In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) can provide real-time data on the formation of intermediates and products, offering a dynamic view of the reaction progress.

Kinetic and Isotopic Labeling Studies: Performing detailed kinetic analyses and isotopic labeling experiments are powerful methods for validating proposed mechanisms. tue.nl For example, deuterium (B1214612) labeling has been used to investigate the mechanism of hydrocyanation reactions, providing definitive evidence for the involvement of specific intermediates. tue.nl

By combining these modern analytical tools, researchers can gain unprecedented insight into the fundamental reactivity of this compound, paving the way for more rational and efficient control over its chemical behavior.

Q & A

Q. What is the optimal synthetic pathway for n-butyl cyanoformate, and how can reaction efficiency be validated experimentally?

this compound is synthesized via nucleophilic substitution between n-butyl chloroformate and potassium cyanide in methylene chloride, catalyzed by 18-crown-6 ether. The reaction is monitored by infrared spectroscopy (IR) tracking the disappearance of the chloroformate C=O stretch at 1790 cm⁻¹ and the emergence of cyanoformate C≡N (2250 cm⁻¹) and C=O (1750 cm⁻¹) bands. Gas chromatography (GLC) confirms purity, with retention times distinguishing the product from starting materials. Yield optimization requires strict anhydrous conditions and inert gas purging to prevent hydrolysis .

Q. How should researchers characterize this compound to confirm structural identity and purity?

Key characterization methods include:

- ¹H NMR : Distinct signals for the n-butyl chain (δ 4.4 ppm for OCH₂, δ 1.7–1.0 ppm for CH₂ and CH₃ groups) .

- IR Spectroscopy : Peaks at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O) confirm functional groups .

- Elemental Analysis : Validate stoichiometry (e.g., C: 56.68%, H: 7.14% for C₆H₉O₂N) .

- Vapor-Phase Chromatography : Ensure >95% purity by comparing retention times to standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Work must be conducted in a fume hood with nitrile gloves and lab coats. Key precautions:

- Avoid skin contact due to potential toxicity and reactivity.

- Use Schlenk lines or sealed systems to minimize exposure during transfers.

- Store under nitrogen at –20°C to prevent degradation. Emergency protocols should address spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in carbon capture applications?

The cyanoformate anion (NCCO₂⁻) acts as a Lewis acid-base adduct, where cyanide donates electrons to CO₂, forming a weak bond. This reversible interaction enables CO₂ capture and release under mild conditions. Computational studies (e.g., DFT) can model charge distribution and bond dissociation energies to optimize capture efficiency. Crystallographic data (e.g., tetraphenylphosphonium salt structures) reveal planar geometry, critical for designing CO₂-selective ligands .

Q. How can researchers resolve contradictions in spectroscopic data for cyanoformate derivatives?

Discrepancies in IR or NMR spectra may arise from solvent effects, conformational isomers, or impurities. For example:

- C=O Stretch Variability : Solvent polarity shifts the C=O band (e.g., 1750 cm⁻¹ in CCl₄ vs. 1760 cm⁻¹ in polar solvents). Use consistent solvents for comparative analysis .

- NMR Splitting : Rotameric equilibria in the n-butyl chain can cause multiplet broadening. Low-temperature NMR (–40°C) or deuterated solvents (CDCl₃) may resolve splitting .

Q. What experimental strategies can elucidate the role of this compound in fruit ripening or ethylene signaling?

- Isotopic Labeling : Use ¹³C-CO₂ or ¹⁵N-cyanide to trace incorporation into cyanoformate intermediates during ripening.

- Knockout Studies : Apply CRISPR/Cas9 to silence cyanide synthase genes in model plants (e.g., Arabidopsis) and observe ethylene production changes.

- In Situ Spectroscopy : Monitor cyanoformate formation in fruit tissue using Raman microspectroscopy .

Q. How can computational chemistry enhance the design of cyanoformate-based carbon capture materials?

Molecular dynamics (MD) simulations predict solvent interactions and CO₂ binding affinities. For example:

- Binding Energy Calculations : Compare free energy changes (ΔG) for CO₂ adsorption on cyanoformate-functionalized MOFs vs. amine-based sorbents.

- Crystal Structure Prediction : Tools like USPEX or GULP optimize anion packing in salts for thermal stability and gas permeability .

Methodological Considerations

Q. How should researchers document experimental procedures for reproducibility in cyanoformate studies?

- Detailed Synthesis : Report catalyst ratios (e.g., 18-crown-6 at 0.02 mmol per 0.05 mol substrate), reaction times (~4 hours), and distillation conditions (52–53°C at 20 mmHg) .

- Supporting Information : Deposit raw spectral data (NMR, IR) and crystallographic files (CIF) in repositories like Zenodo or Cambridge Structural Database .

Q. What statistical approaches are recommended for analyzing toxicity data (e.g., AEGL-3 thresholds) for n-butyl chloroformate precursors?

Apply probit analysis to lethality data (e.g., 4/10 rat mortality at 200 ppm) with uncertainty factors (UF=10) for interspecies and intraspecies variability. Use concentration-time models (Cⁿ×t = k, n=3 for extrapolation) to derive acute exposure guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.